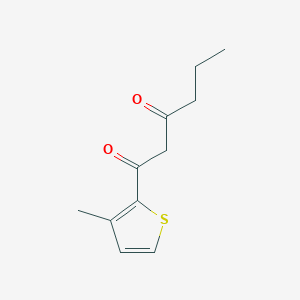

1-(3-Methylthiophen-2-yl)hexane-1,3-dione

Beschreibung

1-(3-Methylthiophen-2-yl)hexane-1,3-dione is a β-diketone derivative characterized by a hexane-1,3-dione backbone substituted with a 3-methylthiophen-2-yl group. β-Diketones are versatile compounds widely used in coordination chemistry, organic synthesis, and materials science due to their chelating properties and reactivity in cyclocondensation reactions . The thiophene moiety in this compound introduces aromatic and electron-rich characteristics, which may influence its coordination behavior, solubility, and application in heterocyclic synthesis.

Eigenschaften

Molekularformel |

C11H14O2S |

|---|---|

Molekulargewicht |

210.29 g/mol |

IUPAC-Name |

1-(3-methylthiophen-2-yl)hexane-1,3-dione |

InChI |

InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

BTMOZDPMGKEMLC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)CC(=O)C1=C(C=CS1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in neurological processes . These interactions can lead to various pharmacological effects, such as anticonvulsant and analgesic activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione () serves as a foundational scaffold for synthesizing heterocycles. For example, its reaction with thiophene-2-carbaldehyde yields 2-(thiophen-2-ylmethylene)cyclohexane-1,3-dione (). The methyl group on the thiophene ring in the target compound may increase steric hindrance, affecting reaction kinetics in cyclocondensation processes .

Fluorinated β-Diketones

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione () features a fluorinated aromatic substituent. Fluorination typically lowers pKa (predicted pKa = 9.06 for this compound) due to electron-withdrawing effects, enhancing enolate formation efficiency. In contrast, the methylthiophene group in the target compound is electron-donating, which may raise its pKa and reduce acidity compared to fluorinated analogs .

Coordination Complexes

Neutral terbium(III) tris-complexes with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione () demonstrate the utility of β-diketones in luminescent materials. The hexane-1,3-dione backbone in the target compound could similarly act as a ligand for lanthanides, but the absence of fluorinated groups might reduce its Lewis acidity and metal-binding strength compared to heptafluoro-substituted analogs .

Physical and Chemical Properties

Key Observations :

- The methylthiophene group likely increases hydrophobicity compared to fluorophenyl analogs.

- The absence of fluorination in the target compound results in higher pKa, making it less acidic than ’s derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.